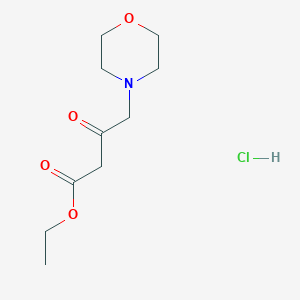

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-morpholin-4-yl-3-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4.ClH/c1-2-15-10(13)7-9(12)8-11-3-5-14-6-4-11;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOYCWYWBRBFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CN1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Morpholine with Ethyl Acetoacetate

This step involves reacting morpholine with ethyl acetoacetate in the presence of a suitable catalyst under controlled conditions, often under reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Formation of Hydrochloride Salt

The resulting ester from the first step is treated with hydrochloric acid to form the hydrochloride salt. This salt is then purified by recrystallization to achieve high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Data Tables

Synthesis Conditions

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Morpholine, Ethyl Acetoacetate | Reflux, Catalyst | Ester Intermediate |

| 2 | Ester Intermediate, Hydrochloric Acid | Room Temperature, Recrystallization | Hydrochloride Salt |

Chemical Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium Permanganate, Chromium Trioxide | Carboxylic Acids or Ketones |

| Reduction | Sodium Borohydride, Lithium Aluminum Hydride | Alcohols |

| Substitution | Amines, Thiols, Alcohols | Substituted Esters or Amides |

Research Findings and Applications

This compound is used in studies focusing on enzyme inhibition and protein-ligand interactions, with potential therapeutic applications in developing treatments for metabolic disorders. It serves as an intermediate in the synthesis of more complex organic molecules, contributing to drug development and material science.

Chemical Reactions Analysis

Oxidation Reactions

The ketone and ester groups facilitate oxidation under controlled conditions.

Key Findings :

-

Strong oxidizing agents like KMnO₄ target the α-position of the ketone, producing carboxylic acids.

-

Chromium-based oxidants yield 3-oxo-butyric acid, retaining the morpholine ring .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols.

Key Findings :

-

NaBH₄ preserves the ester group while reducing the ketone.

-

LiAlH₄ reduces both ketone and ester to a diol, requiring anhydrous conditions .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions.

Key Findings :

-

Acidic hydrolysis yields the free carboxylic acid, while basic conditions produce salts .

-

Enzymatic methods enable chiral resolution, critical for pharmaceutical applications .

Nucleophilic Substitutions

The ester’s ethoxy group is replaced by nucleophiles.

Key Findings :

-

Ammonia forms amides via activated intermediates, requiring bases like Et₃N .

-

Transesterification with methanol proceeds efficiently under acidic catalysis.

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>100°C) leads to morpholine ring opening and CO₂ release.

-

pH Sensitivity : Degrades rapidly in strongly alkaline media (pH >10) .

This compound’s versatility in organic synthesis and pharmaceutical intermediates is well-documented, with optimized protocols ensuring high yields and selectivity . Further studies on enantioselective transformations could expand its utility in asymmetric synthesis.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids or ketones, or reduced to yield alcohols.

Reactivity and Mechanism

- The compound’s reactivity is influenced by its ester group, which enables it to undergo nucleophilic substitution reactions. This property is particularly useful for creating derivatives that can be tailored for specific applications in drug development and material science.

Biological Research

Enzyme Inhibition Studies

- In biological contexts, 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. It has been shown to affect various biochemical pathways by modulating enzyme activity, making it a valuable tool in pharmacological research.

Potential Therapeutic Applications

- The compound's ability to inhibit specific enzymes suggests potential therapeutic applications, particularly in developing treatments for metabolic disorders or other diseases where enzyme regulation is crucial.

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is employed in the production of specialty chemicals. Its role as a reagent facilitates the synthesis of various industrial products, enhancing efficiency and specificity in chemical manufacturing processes.

Agricultural Chemistry

- The compound also finds applications in agricultural chemistry, where it may contribute to developing agrochemicals aimed at improving crop protection strategies through enhanced efficacy against pests and diseases .

- Enzyme Modulation : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, altering cellular metabolism significantly.

- Synthesis of Bioactive Molecules : Research highlighted its role as a precursor in synthesizing analgesics and anti-inflammatory drugs, showcasing its pharmaceutical relevance .

- Industrial Application Efficiency : An industrial case study revealed that utilizing this compound as a reagent improved yield and purity in the production of specialty chemicals compared to traditional methods.

Mechanism of Action

The mechanism by which 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes, thereby altering the metabolic state of cells.

Comparison with Similar Compounds

Ethyl Pyrrolidine-3-carboxylate Hydrochloride (C₇H₁₃NO₂·HCl)

(R)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester Hydrochloride (C₆H₁₁ClF₃NO₂)

4-Chloro-2-dimethylaminomethylene-3-oxo-butyric Acid Ethyl Ester (C₉H₁₄ClNO₃)

Property Trends

- Polarity : Morpholine derivatives (e.g., compounds) exhibit higher polarity than pyrrolidine analogs due to the oxygen atom in the morpholine ring .

- Reactivity: The 3-oxo group in the target compound may enhance electrophilicity, facilitating nucleophilic additions compared to non-oxo analogs .

Data Table: Key Parameters of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|

| 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester* | C₁₀H₁₇NO₄·HCl | ~263.7 (estimated) | N/A | Morpholine, 3-oxo, ethyl ester |

| Ethyl pyrrolidine-3-carboxylate hydrochloride | C₇H₁₃NO₂·HCl | 195.65 | ≥95% | Pyrrolidine, ethyl ester |

| (R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester HCl | C₆H₁₁ClF₃NO₂ | 221.6 | ≥95% | Trifluoromethyl, amino |

| 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester | C₉H₁₄ClNO₃ | 219.67 | N/A | Chloro, dimethylaminomethylene, 3-oxo |

Biological Activity

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃ClN₂O₃

- Molecular Weight : 220.66 g/mol

- CAS Number : 1172951-56-2

The compound features a morpholine ring, which is known for its ability to enhance the solubility and bioavailability of drugs. Its structure allows it to interact with various biological targets, making it a candidate for further research.

This compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been studied for its role as a cathepsin S inhibitor, which is relevant in various pathological conditions including cancer and inflammation .

Therapeutic Applications

- Anticancer Activity : Research indicates that this compound may inhibit tumor growth by targeting proteolytic enzymes involved in cancer progression. The inhibition of cathepsin S has been linked to reduced metastasis in certain cancer models .

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound shows promise in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.

- Neurological Applications : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Animal Models : In a murine model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Cathepsin S inhibition | |

| Anti-inflammatory | Modulation of cytokine release | |

| Neuroprotective | Potential reduction in neurodegeneration |

Safety and Toxicity

Safety assessments have indicated that this compound exhibits low toxicity profiles in preliminary studies. However, comprehensive toxicological evaluations are necessary to establish safety for human use.

Q & A

Q. What are the key methodological considerations for synthesizing 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride?

Synthesis typically involves coupling morpholine derivatives with ethyl esters of β-keto acids. Critical steps include:

- Reagent selection : Use of morpholine hydrochloride for introducing the morpholine moiety (commonly sourced from reliable suppliers; see purity criteria in ).

- Esterification : Ethyl ester formation via carbodiimide-mediated coupling (e.g., EDC/HCl, as in ) or nucleophilic substitution.

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

- Yield optimization : Adjusting solvent polarity (e.g., dichloromethane or THF) and reaction temperature (0–25°C) to enhance efficiency .

Q. How is the purity of this compound validated in academic research?

Purity assessment employs:

- HPLC : Baseline separation with ≥95% purity thresholds, using C18 columns and acetonitrile/water gradients (similar to protocols in ).

- Melting point analysis : Compare experimental values (e.g., 247–251°C for related morpholine derivatives) with literature data ().

- Spectroscopic consistency : NMR (¹H/¹³C) and IR to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, morpholine ring protons at δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions (e.g., unexpected splitting in NMR or IR shifts) require:

- Multi-technique validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular formula confirmation and X-ray crystallography (using SHELX programs for refinement; ).

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Dynamic effects : Assess temperature-dependent NMR to rule out conformational exchange broadening .

Q. What strategies are effective for optimizing synthetic yield while minimizing side products?

Key variables include:

- Catalyst screening : Test Brønsted/Lewis acids (e.g., HCl, ZnCl₂) to accelerate esterification.

- Stoichiometry control : Limit excess morpholine to reduce N-alkylation side reactions.

- In situ monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion (e.g., 85–90% completion) .

Q. What methodological frameworks are used to evaluate the biological activity of this compound?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), referencing protocols for structurally similar β-keto esters ( ).

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Mechanistic studies : Molecular docking to predict binding affinity for target enzymes (e.g., kinases or dehydrogenases) .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in crystallographic data for this compound?

- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) and SHELXL for refinement ( ).

- Twining detection : Apply PLATON to identify pseudo-merohedral twinning.

- Deposition : Archive CIF files in repositories like the Cambridge Structural Database (CSD) with full refinement parameters .

Q. What are best practices for validating spectral data against published literature?

- Reference standards : Cross-check with NIST Chemistry WebBook entries for analogous esters ( ).

- Peak assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., morpholine and ester protons) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Toxicity mitigation : Use fume hoods for synthesis due to potential HCl off-gassing.

- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines (similar to protocols in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.